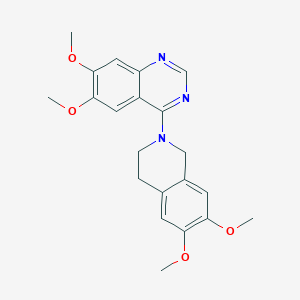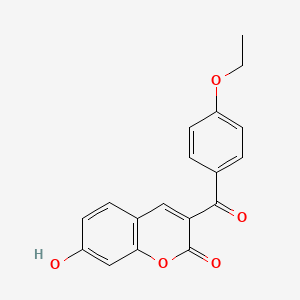![molecular formula C21H25NO3S B6478535 N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide CAS No. 1324691-45-3](/img/structure/B6478535.png)
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide (CPMTOC) is an organic compound that has been studied for its potential applications in various scientific fields. CPMTOC is a cyclic amide that contains a cyclopropyl group and a thiophene ring. It has been the subject of numerous research studies due to its unique structure and potential applications.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide has been studied for its potential applications in a variety of scientific fields. It has been studied as a potential antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential applications in the field of neurodegenerative diseases, Alzheimer’s disease, and Parkinson’s disease.
Mecanismo De Acción
The exact mechanism of action of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide is not yet fully understood. However, it is believed that N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide acts as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, to induce apoptosis in cancer cells, and to scavenge free radicals. It has also been shown to have neuroprotective effects, to reduce oxidative damage, and to reduce the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. It also has low toxicity and is safe to use in laboratory experiments. However, N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide and its effects on various biochemical and physiological processes. Another area of research could focus on exploring the potential therapeutic applications of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide in various diseases and disorders. Additionally, further research could be done to explore the potential toxicological effects of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide. Finally, research could be done to explore the potential of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide as a drug delivery system.
Métodos De Síntesis
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide can be synthesized in a variety of ways. One method involves the reaction of 2-methoxyphenyl isocyanate with cyclopropylmethyl thiophene-3-carboxylate in the presence of a base such as potassium tert-butoxide. This reaction produces N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide as the major product. Another method involves the reaction of 2-methoxyphenyl isocyanate with cyclopropylmethyl thiophene-3-carboxyl chloride in the presence of a base such as potassium tert-butoxide. This reaction also produces N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide as the major product.
Propiedades
IUPAC Name |
N-cyclopropyl-4-(2-methoxyphenyl)-N-(thiophen-3-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-24-19-5-3-2-4-18(19)21(9-11-25-12-10-21)20(23)22(17-6-7-17)14-16-8-13-26-15-16/h2-5,8,13,15,17H,6-7,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWYAZSMVHSVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)N(CC3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine](/img/structure/B6478467.png)

![ethyl 2-{4-[4,6,10,12,16,18,22,24-octakis(acetyloxy)-8,14,20-tris[4-(2-ethoxy-2-oxoethoxy)phenyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15,17,19(26),21,23-dodecaen-2-yl]phenoxy}acetate](/img/structure/B6478484.png)
![4-methyl-5-[2-(3-methyladamantane-1-carbonyloxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B6478491.png)
![methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate](/img/structure/B6478510.png)

![ethyl 4-[1-(2-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6478527.png)
![(2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B6478531.png)
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide](/img/structure/B6478537.png)
![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B6478544.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6478546.png)
![3-benzyl-8-[2-(diethylamino)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6478550.png)